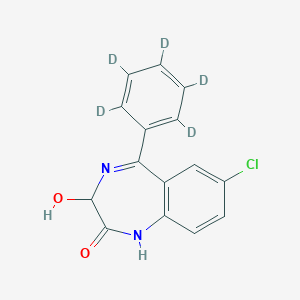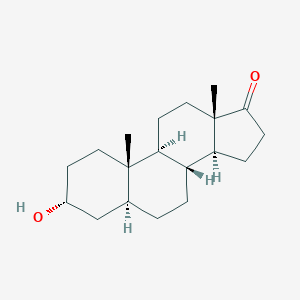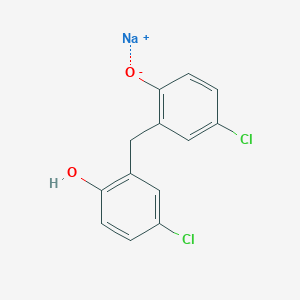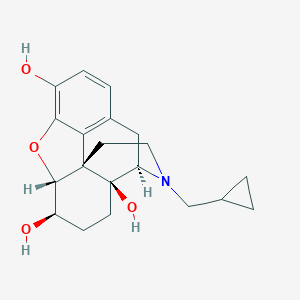
五氧化二钒三乙氧基
描述
Vanadium(V) oxytriethoxide, also known as vanadium (V) oxytriethoxide, is a chemical compound with the molecular formula C6H15O4V and a molecular weight of 202.12 g/mol . It is a dark yellow-green to dark green liquid with a boiling point of 125-128°C and a density of 1.139 g/mL at 25°C . This compound is used in various scientific and industrial applications due to its unique chemical properties.
科学研究应用
Vanadium(V) oxytriethoxide has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including oxidation and polymerization reactions. In biology and medicine, it has been studied for its potential therapeutic effects, including its role in regulating blood sugar levels and its anticancer properties. In industry, it is used in the production of vanadium-based catalysts and as a precursor for the synthesis of other vanadium compounds.
作用机制
Target of Action
It is commonly used as a catalyst in organic synthesis , suggesting that it interacts with various organic compounds to facilitate chemical reactions.
Mode of Action
Vanadium(V) oxytriethoxide acts as a catalyst in oxidation-reduction reactions . As a catalyst, it speeds up the rate of chemical reactions by providing an alternative reaction pathway with a lower activation energy .
Biochemical Pathways
Given its role as a catalyst in oxidation-reduction reactions , it can be inferred that it plays a role in various biochemical pathways involving these types of reactions.
Pharmacokinetics
As a catalyst, it is likely to remain unchanged during the reactions it facilitates .
Result of Action
The result of Vanadium(V) oxytriethoxide’s action is the facilitation of chemical reactions, particularly oxidation-reduction reactions . By lowering the activation energy of these reactions, it allows them to proceed more quickly and efficiently .
生化分析
Biochemical Properties
It is known that vanadium plays a multifaceted role in biological systems, including glucose and lipid metabolism as an insulin-mimetic, antilipemic, and a potent stress alleviating agent in diabetes when administered at lower doses . The intracellular enzyme protein tyrosine phosphatase, causing the dephosphorylation at the beta subunit of the insulin receptor, is inhibited by vanadium, thus facilitating the uptake of glucose inside the cell but only in the presence of insulin .
Cellular Effects
High levels of reactive oxygen species (ROS) produced under vanadium stress may be the main reason for vanadium toxicity to terrestrial and aquatic organisms .
Molecular Mechanism
Vanadium compounds are known to inhibit the intracellular enzyme protein tyrosine phosphatase, causing the dephosphorylation at the beta subunit of the insulin receptor . This facilitates the uptake of glucose inside the cell but only in the presence of insulin .
Metabolic Pathways
Vanadium contributes to high-efficient biological nitrogen fixation as a co-factor .
准备方法
Vanadium(V) oxytriethoxide can be synthesized through several methods. One common method involves the reaction of vanadium pentoxide (V2O5) with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation . Another method involves the use of vanadium tetrachloride (VCl4) and ethanol, which also produces vanadium, triethoxyoxo-, (T-4)- under similar reaction conditions .
化学反应分析
Vanadium(V) oxytriethoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, it can be converted to higher oxidation states of vanadium compounds. Reduction reactions often involve the use of reducing agents such as hydrogen or hydrazine, leading to the formation of lower oxidation state vanadium compounds. Substitution reactions typically involve the replacement of the ethoxy groups with other ligands, resulting in the formation of different vanadium complexes.
相似化合物的比较
Vanadium(V) oxytriethoxide can be compared with other vanadium compounds such as vanadium pentoxide (V2O5), vanadium tetrachloride (VCl4), and vanadium oxytrichloride (VOCl3). While all these compounds contain vanadium, they differ in their oxidation states, chemical properties, and applications. Vanadium(V) oxytriethoxide is unique due to its ethoxy groups, which provide it with distinct reactivity and solubility properties .
Similar Compounds::- Vanadium pentoxide (V2O5)
- Vanadium tetrachloride (VCl4)
- Vanadium oxytrichloride (VOCl3)
属性
IUPAC Name |
ethanol;oxovanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H6O.O.V/c3*1-2-3;;/h3*3H,2H2,1H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIDIJSLBFQEKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CCO.CCO.O=[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O4V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311182 | |
| Record name | (T-4)-Triethoxyoxovanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1686-22-2 | |
| Record name | Vanadium, triethoxyoxo-, (T-4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001686222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium, triethoxyoxo-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (T-4)-Triethoxyoxovanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxyoxovanadium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Vanadium(V) oxytriethoxide and are there any insights into its bonding characteristics?
A1: Vanadium(V) oxytriethoxide, also known as triethyl vanadate, has the molecular formula VO(OC2H5)3. [] Mass spectrometry and thermodynamic studies have been used to determine bond dissociation energies within this molecule and its corresponding molecule ion. [] These studies revealed a relative weakening of the Cα-bonds in the molecule ion, aligning with observed interaction reactions. Conversely, the V-O and O-C bonds exhibited increased strength, explaining the absence of certain fragmentation patterns typically observed in mass spectrometry. This bond behavior correlates with Gutmann's donor-acceptor concept. []
Q2: What are the catalytic applications of Vanadium(V) oxytriethoxide?
A2: Vanadium(V) oxytriethoxide serves as a valuable catalyst in organic synthesis. One notable application is its use as an oxidizing agent in the preparation of lansoprazole, a proton pump inhibitor used to treat stomach ulcers. [] Specifically, it catalyzes the oxidation of the corresponding thio-ether precursor to lansoprazole. This process can also utilize vanadium(V) oxytrifluoride or a mixture of the two vanadium catalysts. []
Q3: Can Vanadium(V) oxytriethoxide be used to synthesize nanomaterials and what are their properties?
A3: Yes, Vanadium(V) oxytriethoxide is a valuable precursor for synthesizing core-shell vanadium oxide-carbon nanoparticles. [] A single-step, solvent-, catalyst-, and template-free process utilizing thermal decomposition of Vanadium(V) oxytriethoxide at 700 °C under autogenic pressure yields carbon-coated V2O3 nanoparticles. [] Further thermal treatment of these nanoparticles in an air atmosphere at 450 °C for 2 hours produces V2O5 nanoparticles. [] The resulting nanoparticles have been characterized using a variety of techniques including XRD, TEM, Raman spectroscopy, and SEM. Interestingly, the V2O5 nanoparticles exhibit a broad green photoluminescence at room temperature, a phenomenon rarely observed in vanadium oxide materials. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![4-[2-(4-Hexoxyphenyl)pyrimidin-5-yl]phenol](/img/structure/B159344.png)
